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Furan-2-sulfinic acid

Cat. No.: B12966224
CAS No.: 88576-65-2
M. Wt: 132.14 g/mol
InChI Key: DCPSBASPZDPTFL-UHFFFAOYSA-N
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Description

Significance of the Furan (B31954) Scaffold in Heterocyclic Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is of paramount importance in heterocyclic chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. vulcanchem.comscribd.com The first furan derivative, 2-furoic acid, was described in 1780, and since then, the furan nucleus has become a cornerstone in the development of new chemical entities. vulcanchem.com

Furan and its derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. vulcanchem.comnih.gov The versatility of the furan scaffold lies in its electronic properties and the ability to be readily functionalized, allowing for the synthesis of complex molecular architectures. researchgate.net This has made the furan ring a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. google.com

Role of Sulfinic Acids as Synthons and Reagents in Organic Transformations

Sulfinic acids (RSO₂H) and their corresponding salts, sulfinates, have emerged as highly versatile intermediates in modern organic synthesis. nih.gov Their utility stems from the dual reactivity of the sulfur atom, which can act as both a nucleophile and an electrophile, as well as a precursor to sulfonyl radicals. organic-chemistry.orgresearchgate.net This multifaceted reactivity allows sulfinic acids to participate in a wide range of chemical transformations.

In recent years, sulfinic acids have been extensively used in cross-coupling reactions to form C-S and C-C bonds, as well as in addition reactions to alkenes and alkynes. organic-chemistry.org They are key precursors for the synthesis of sulfones, sulfonamides, and sulfonate esters, which are important functional groups in pharmaceuticals and agrochemicals. organic-chemistry.orgorganic-chemistry.org The ability to generate sulfonyl radicals from sulfinic acids under mild conditions has further expanded their role in radical-mediated cyclizations and other complex transformations. researchgate.net

Conceptual Framework for Investigating Furan-2-sulfinic Acid

The investigation of this compound is conceptually framed by the combined reactivity of its furan ring and sulfinic acid group. The electron-withdrawing nature of the sulfinic acid group is expected to influence the aromatic reactivity of the furan ring.

The primary synthetic route to this compound appears to be through the reaction of a 2-lithiofuran (B141411) species with sulfur dioxide. scribd.com This is analogous to the synthesis of other sulfinic acids from organometallic precursors. A patent has also mentioned the lithium salt of this compound, which supports this synthetic approach. googleapis.com

The reactivity of this compound is anticipated to be characterized by:

Oxidation: Ready oxidation of the sulfinic acid to the more stable furan-2-sulfonic acid. vulcanchem.com

Reduction: Potential reduction of the sulfinic acid group to a thiol, although this may be complicated by the reduction of the furan ring itself. vulcanchem.com

Electrophilic Substitution: The sulfinic acid group is expected to direct incoming electrophiles to the 5-position of the furan ring. vulcanchem.com

As a Synthon: Its potential use as a building block for more complex molecules, leveraging the reactivity of the sulfinic acid moiety to form sulfones and other sulfur-containing compounds.

The following tables summarize the key properties of this compound based on available data.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄O₃S
Molecular Weight 132.14 g/mol
pKa ~2.5–3.0
CAS Number 88576-65-2

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Features
¹H NMR Deshielding of C3 and C5 protons (δ ≈ 7.2–7.5 ppm)
FT-IR S-O stretching vibrations at 1100–1050 cm⁻¹; S=O asymmetric stretches near 1300 cm⁻¹
Mass Spectrometry Molecular ion peak at m/z 140 (M⁺); fragment ion corresponding to SO₂ loss at m/z 96

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O3S B12966224 Furan-2-sulfinic acid CAS No. 88576-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88576-65-2

Molecular Formula

C4H4O3S

Molecular Weight

132.14 g/mol

IUPAC Name

furan-2-sulfinic acid

InChI

InChI=1S/C4H4O3S/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6)

InChI Key

DCPSBASPZDPTFL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)S(=O)O

Origin of Product

United States

Synthetic Methodologies for Furan 2 Sulfinic Acid and Its Derivatives

Direct Sulfonation Approaches to Furan-2-sulfonic Acid Precursors

Direct sulfonation presents a primary route for the introduction of a sulfonic acid group onto the furan (B31954) ring. However, the inherent nature of the furan ring, being electron-rich and susceptible to polymerization and ring-opening in the presence of strong acids, necessitates the use of milder sulfonating agents and carefully controlled reaction conditions to achieve the desired product.

Electrophilic Aromatic Sulfonation of Furan Systems

The sulfonation of furan proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich character of the furan ring makes it highly reactive towards electrophiles. The substitution preferentially occurs at the C2 position due to the greater stability of the resulting carbocation intermediate, also known as the Wheland intermediate. pearson.com

To circumvent the issues associated with strong sulfonating agents, complexes of sulfur trioxide (SO₃) with Lewis bases are employed. The most common and effective of these is the sulfur trioxide-pyridine (Pyridine-SO₃) complex. This complex serves as a milder electrophile compared to free SO₃, allowing for the controlled sulfonation of the sensitive furan ring while minimizing degradation and polymerization. The pyridine (B92270) in the complex moderates the reactivity of the sulfur trioxide, making the reaction more selective for the desired monosulfonated product.

The sulfonation of furan using the Pyridine-SO₃ complex is typically conducted in an inert, anhydrous solvent to prevent unwanted side reactions. Ethylene (B1197577) chloride (1,2-dichloroethane) is a commonly used solvent for this transformation.

Temperature is a critical parameter that must be carefully controlled. The reaction is often initiated at a low temperature, and then gradually warmed to a specific reaction temperature, which can range from 50°C to 200°C. For the synthesis of furan-2-sulfonic acid, a temperature of around 100°C is often employed. Careful temperature management is crucial to control the exothermic nature of the reaction and prevent charring. researchgate.net

Stoichiometry plays a vital role in achieving high selectivity for the monosulfonated product. A balanced stoichiometry between furan and the Pyridine-SO₃ complex is essential to avoid polysulfonation and other side reactions. researchgate.net While specific ratios can vary depending on the substrate and desired outcome, maintaining a close to equimolar ratio is a general guideline.

ParameterConditionPurpose
Reagent Pyridine-SO₃ complexMild sulfonating agent to prevent ring degradation.
Solvent Ethylene chloride (anhydrous)Provides an inert reaction medium.
Temperature Typically around 100°CTo facilitate the reaction while minimizing byproducts.
Stoichiometry Near equimolar furan to Pyridine-SO₃To favor monosulfonation and reduce side reactions.

This table presents typical optimized conditions for the sulfonation of furan using the pyridine-sulfur trioxide complex.

The electrophilic attack of the Pyridine-SO₃ complex on the furan ring initiates the sulfonation process. The attack at the C2 position is favored because the resulting Wheland intermediate is stabilized by three resonance structures, which delocalize the positive charge more effectively. In contrast, attack at the C3 position leads to a less stable intermediate with only two significant resonance contributors. pearson.com

The resonance structures for the Wheland intermediate formed by the attack at the C2 position are as follows:

Resonance structures of the Wheland intermediate for C2 sulfonation of furan.

Figure 1: Resonance stabilization of the Wheland intermediate following electrophilic attack at the C2 position of the furan ring.

Following the formation of the sigma complex, a proton is abstracted from the C2 carbon, typically by a weak base present in the reaction mixture (such as pyridine), to restore the aromaticity of the furan ring and yield furan-2-sulfonic acid. masterorganicchemistry.com

Optimization Strategies for Yield and Selectivity

Optimizing the yield and selectivity of furan-2-sulfonic acid requires careful manipulation of the reaction parameters to favor the formation of the monosulfonated product over undesired side products.

A primary challenge in the sulfonation of furan is the potential for polysulfonation, leading to the formation of 2,5-disubstituted furan. The introduction of the first sulfonic acid group deactivates the furan ring towards further electrophilic attack due to its electron-withdrawing nature. However, under certain conditions, a second sulfonation can still occur.

To minimize the formation of polysulfonated products, the following strategies are employed:

Strict Stoichiometric Control: Using a molar ratio of furan to the Pyridine-SO₃ complex that does not significantly exceed 1:1 is crucial. An excess of the sulfonating agent will increase the likelihood of a second sulfonation event.

Controlled Reaction Time: Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy allows for the reaction to be quenched once the formation of the desired monosulfonated product is maximized, thereby preventing the accumulation of the disulfonated byproduct.

Temperature Management: Maintaining the optimal reaction temperature is key. Higher temperatures can sometimes provide the activation energy required for the deactivating ring to undergo a second sulfonation.

By carefully implementing these optimization strategies, the selective synthesis of furan-2-sulfonic acid can be achieved with good yield and purity, providing a valuable precursor for the synthesis of furan-2-sulfinic acid and its derivatives.

Solvent Effects on Reaction Efficiency

While specific studies on the solvent effects exclusively for the synthesis of this compound are not extensively detailed, the broader context of reactions involving arylsulfinic acids provides valuable insights. The choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and environmental impact of a synthetic protocol. A notable example is the synthesis of multisubstituted furans through the tandem reaction of enynones with arylsulfinic acids, which demonstrates a significant solvent effect.

Research has shown that water can be a highly effective medium for this transformation, proceeding without the need for any catalyst or additive. acs.orgacs.orgnih.gov This approach is highlighted as an environmentally friendly and practical method for obtaining sulfonylated furans with high efficiency. acs.org The reaction proceeds via an O₂-oxidative single-electron-transfer process. acs.orgacs.orgnih.gov In contrast to many organic reactions that require anhydrous and often toxic solvents, the use of water in this context represents a significant advancement in green chemistry. acs.org The efficiency of this reaction in water suggests that for certain transformations involving sulfinic acids, polar protic solvents can facilitate the desired pathways, potentially through the stabilization of intermediates or by promoting the necessary redox processes.

Synthesis of this compound from Precursors

The generation of this compound often involves the transformation of more stable sulfur-containing functional groups on the furan ring. Reductive methods are a key strategy for this purpose.

Sulfinic acids can be prepared by the reduction of the corresponding sulfonyl chlorides or sulfonic acids. wikipedia.orgresearchgate.net These methods are advantageous as the sulfonyl precursors are often more stable and accessible.

One general and robust method for the reduction of arenesulfonic acids and their salts involves the use of triphenylphosphine (B44618) in the presence of iodine. oup.com This system can effectively reduce the sulfonyl group to the corresponding thiol, with the sulfinic acid being an intermediate in this transformation. oup.com By carefully controlling the reaction conditions, it is possible to isolate the sulfinic acid.

Another common approach is the reduction of sulfonyl chlorides. wikipedia.org This transformation can be achieved using various reducing agents, including metal-based reagents. wikipedia.org For instance, the reduction of a sulfonyl chloride with a metal like zinc can yield the corresponding sulfinate salt, which can then be acidified to produce the free sulfinic acid. wikipedia.org

A more recent development involves a two-step process where primary sulfonamides are first converted to sulfinates via a reductive deamination process. organic-chemistry.org This method highlights the versatility of using different sulfur-based functional groups as precursors for sulfinic acids.

These general methodologies are applicable to the synthesis of this compound from precursors such as furan-2-sulfonyl chloride or furan-2-sulfonic acid.

Preparation of Multi-substituted Furan Scaffolds Utilizing Sulfinic Acids

This compound and its analogs are valuable intermediates for the synthesis of complex, multi-substituted furan derivatives. These derivatives are important structural motifs in various biologically active compounds.

A highly efficient and environmentally benign method for the synthesis of multisubstituted sulfonyl furans involves the reaction of enynones with arylsulfinic acids. acs.orgacs.orgnih.gov This reaction proceeds smoothly in water under an air atmosphere without the need for any metal catalyst or additives. acs.org The process is described as an O₂-oxidative radical tandem cycloaddition. acs.org

The reaction tolerates a broad range of functional groups on both the enynone and the arylsulfinic acid, providing a versatile route to a variety of substituted furans in high yields. acs.org This method stands in contrast to other furan syntheses that often require catalysts and potentially toxic solvents. acs.org

The table below summarizes the outcomes for the reaction of various enynones with p-toluenesulfinic acid in water.

EntryEnynone Substituent (R¹)Enynone Substituent (R²)ProductYield (%)
1PhenylPhenyl2,5-diphenyl-3-(tosylmethyl)furan94
24-MethylphenylPhenyl2-(4-methylphenyl)-5-phenyl-3-(tosylmethyl)furan95
34-MethoxyphenylPhenyl2-(4-methoxyphenyl)-5-phenyl-3-(tosylmethyl)furan90
44-ChlorophenylPhenyl2-(4-chlorophenyl)-5-phenyl-3-(tosylmethyl)furan88
52-ThienylPhenyl5-phenyl-2-(2-thienyl)-3-(tosylmethyl)furan85
6PhenylMethyl2-phenyl-5-methyl-3-(tosylmethyl)furan78

Data sourced from Organic Letters, 2018. acs.org

Sulfone groups, which can be derived from sulfinic acids, serve as versatile handles in the synthesis of substituted furans. One such strategy allows for the preparation of 2,4-disubstituted furans. nih.govresearchgate.net This method involves the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. nih.gov The phenylsulfonyl group is crucial for the reaction sequence, which ultimately leads to the furan ring. The sulfone can then be removed through oxidative or reductive desulfonylation to yield the final 2,4-disubstituted furan products in good yields. nih.gov

This strategy allows for the elaboration of the substituent at the 4-position of the furan ring by taking advantage of the reactivity of the sulfonyl carbanion with various electrophiles like alkyl halides and aldehydes. nih.gov

Another powerful sulfone-based approach is the copper-mediated intermolecular annulation of acetylenic sulfones with activated methylenes. daneshyari.com This method provides a direct and atom-economical route to tetrasubstituted furan derivatives containing a sulfonyl group. daneshyari.com The sulfonyl group in these products can be a precursor for other functionalities or can be a key feature of biologically active target molecules. daneshyari.com

The table below illustrates the scope of the synthesis of 2,4-disubstituted furans via the sulfone-based strategy.

Entry1,3-Diketone Substituent (R)ProductDesulfonylation Yield (%)
1Phenyl2-Methyl-4-phenylfuran85
24-Bromophenyl4-(4-Bromophenyl)-2-methylfuran88
34-Nitrophenyl2-Methyl-4-(4-nitrophenyl)furan92
42-Naphthyl2-Methyl-4-(2-naphthyl)furan84
5n-Pentyl2-Methyl-4-(n-pentyl)furan75

Data sourced from The Journal of Organic Chemistry, 2011. nih.gov

Chemical Reactivity and Mechanistic Investigations of Furan 2 Sulfinic Acid

Influence of the Sulfinic Acid Moiety on Furan (B31954) Ring Reactivity

The presence of the sulfinic acid group at the 2-position significantly modulates the electronic properties and, consequently, the reactivity of the furan ring.

Electron-Withdrawing Effects and Aromatic System Perturbations

The sulfinic acid group acts as an electron-withdrawing substituent, which polarizes the furan ring. vulcanchem.com This effect is primarily due to the electronegativity of the oxygen atoms and the sulfur atom in the -SO₂H group. As a result, the electron density within the furan ring is reduced, particularly at positions ortho and para to the substituent. This perturbation of the aromatic system influences the ring's stability and its propensity to engage in various reactions. The electron-withdrawing nature of the sulfinic acid group can also provide a degree of stability to the furan ring against the acid-induced polymerization that unsubstituted furans are prone to. pharmaguideline.com

Susceptibility to Electrophilic and Nucleophilic Attacks

The electronic perturbation caused by the sulfinic acid group directly impacts the furan ring's susceptibility to attack by electrophiles and nucleophiles. The electron-withdrawing nature of the -SO₂H group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. vulcanchem.com However, it directs incoming electrophiles to specific positions. Conversely, the reduced electron density on the ring carbons can make the molecule more susceptible to nucleophilic attack under certain conditions. rsc.org

Types of Chemical Reactions and Transformation Pathways

Furan-2-sulfinic acid can undergo a variety of chemical transformations, primarily involving the sulfinic acid group itself or the furan ring.

Oxidation Reactions of the Sulfinic Acid Group

The sulfinic acid group in this compound is susceptible to oxidation. It readily oxidizes to the more stable furan-2-sulfonic acid, particularly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen. vulcanchem.com This propensity for oxidation can limit its practical application and requires careful handling and storage conditions. vulcanchem.com The oxidation transforms the sulfinic acid (-SO₂H) into a sulfonic acid (-SO₃H) group. acs.org

Reduction Pathways Leading to Altered Functionalities

The sulfinic acid group can also be reduced to other functional groups. For instance, catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, may lead to the reduction of the sulfinic acid group to a thiol (-SH). vulcanchem.com However, such reactions can be complicated by side reactions, including the hydrogenation of the furan ring itself. vulcanchem.comacs.org

Electrophilic Aromatic Substitution (EAS) Reactivity

Despite the deactivating effect of the sulfinic acid group, this compound can still undergo electrophilic aromatic substitution (EAS) reactions. The sulfinic acid group directs incoming electrophiles primarily to the 5-position of the furan ring. vulcanchem.com This is because the electron-withdrawing nature of the substituent deactivates the C3 and C4 positions more significantly. For example, nitration with a mixture of nitric acid and sulfuric acid would theoretically yield 5-nitro-furan-2-sulfinic acid, although documented synthetic examples are scarce. vulcanchem.com Similarly, sulfonation of furan with an electron-withdrawing substituent at the 2-position using oleum (B3057394) results in the formation of a 5-sulfonic acid derivative. uobasrah.edu.iq

Nitration Processes

The nitration of furan and its derivatives is a classic example of electrophilic aromatic substitution. In the case of this compound, the sulfinic acid group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the 5-position. vulcanchem.com Theoretical considerations suggest that the nitration of this compound using a standard nitrating mixture, such as nitric acid and sulfuric acid (HNO₃/H₂SO₄), would yield 5-nitro-furan-2-sulfinic acid. vulcanchem.com However, documented synthetic examples of this specific reaction are scarce in the literature. vulcanchem.com

For the parent furan ring, nitration is typically carried out under mild conditions to avoid polymerization and ring-opening reactions, which are common side reactions due to the acid sensitivity of furan. pharmaguideline.comijabbr.com A common reagent for the nitration of furan is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), at low temperatures. pharmaguideline.comijabbr.com This mild nitrating agent selectively introduces a nitro group at the 2-position of the unsubstituted furan. ijabbr.com

Table 1: Nitration of Furan Derivatives
Starting MaterialReagentsProductReference
FuranAcetyl nitrate2-Nitrofuran pharmaguideline.com, ijabbr.com
This compoundHNO₃/H₂SO₄ (theoretical)5-Nitro-furan-2-sulfinic acid vulcanchem.com
Further Sulfonation and Disulfonic Acid Formation

Furan can be sulfonated to introduce a sulfonic acid group onto the ring. The sulfonation of furan with a sulfur trioxide-pyridine complex at room temperature can lead to a 2,5-disubstituted furan. pharmaguideline.com More specifically, furan-2-sulfonic acid can undergo further sulfonation under more forcing conditions to yield furan-2,5-disulfonic acid. In some cases, the disulfonated product is the principal product obtained from the direct sulfonation of furan. acs.org

The sulfonation of furan is typically achieved using a complex of sulfur trioxide (SO₃) with a base like pyridine (B92270) or dioxane in a suitable solvent such as ethylene (B1197577) chloride at elevated temperatures. ijabbr.comacs.org The use of a complex helps to moderate the reactivity of the highly electrophilic sulfur trioxide. The mechanism involves the electrophilic attack of the SO₃-pyridine complex on the electron-rich furan ring.

Table 2: Sulfonation of Furan
Starting MaterialReagentsProductReference
FuranSO₃-pyridine complexFuran-2-sulfonic acid , ijabbr.com
FuranSO₃-pyridine complex (excess/harsh conditions)Furan-2,5-disulfonic acid , pharmaguideline.com, acs.org
Halogenation under Controlled Conditions

The halogenation of furan with elemental bromine and chlorine at room temperature is a vigorous reaction that often leads to polyhalogenated products. pharmaguideline.com To obtain monohalogenated furans, milder reaction conditions are necessary. For instance, the bromination of furan in dimethylformamide (DMF) or dioxane at low temperatures (e.g., -5°C) yields 2-bromofuran. pharmaguideline.com

For furan derivatives bearing an electron-withdrawing substituent at the 2-position, such as this compound, electrophilic substitution, including halogenation, is directed to the 5-position. pharmaguideline.com Therefore, the controlled halogenation of this compound is expected to produce the corresponding 5-halo-furan-2-sulfinic acid.

Table 3: Halogenation of Furan Derivatives
Starting MaterialReagents and ConditionsProductReference
FuranBr₂ in DMF or dioxane at -5°C2-Bromofuran pharmaguideline.com
Furan with electron-withdrawing group at C2Bromine5-Bromo derivative pharmaguideline.com
Acylation and Condensation Reactions

The acylation of furans, a form of Friedel-Crafts reaction, generally requires a mild catalyst due to the acid sensitivity of the furan ring. pharmaguideline.com Catalysts such as phosphoric acid or boron trifluoride are often employed for the acylation with acid anhydrides or acid halides. pharmaguideline.com In some cases, highly reactive acylating agents like trifluoroacetic anhydride can acylate furan without the need for a catalyst. pharmaguideline.com The acylation of furan typically occurs at the 2-position. ijabbr.comacs.org

Condensation reactions of furan and its derivatives with aldehydes and ketones are also well-known. Furan itself can react with aldehydes to form oligomeric products. pharmaguideline.com However, furan derivatives with electron-withdrawing groups, such as methyl 2-furoate, are more stable in acidic conditions and can undergo condensation with aldehydes in the presence of strong acids like concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)alkoxy derivatives. scispace.com This suggests that this compound could potentially undergo similar condensation reactions. The condensation of furan with acetone (B3395972) can lead to the formation of macrocyclic compounds. pharmaguideline.com

Table 4: Acylation and Condensation of Furan Derivatives
Reaction TypeFuran DerivativeReagentsProduct TypeReference
AcylationFuranAcid anhydride/halide, mild catalyst (e.g., BF₃)2-Acyl furan pharmaguideline.com, ijabbr.com
CondensationFuranAldehydesOligomers pharmaguideline.com
CondensationMethyl 2-furoateAldehydes, conc. H₂SO₄Bis(5-carbomethoxy-2-furyl)alkoxy derivatives scispace.com
CondensationFuranAcetoneMacrocycles pharmaguideline.com

Reactions with Diazonium Salts

The reaction of furan with diazonium salts can lead to arylation of the furan ring. For example, furan reacts with benzene (B151609) diazonium salt to produce 2-phenyl furan, rather than the expected azo compound. pharmaguideline.com This reaction provides a method for the direct C-H arylation of the furan ring. The reaction of 3H-furan-2-ones with pyrazole-3(5)-diazonium salts has also been reported, leading to the formation of fused heterocyclic systems after intramolecular cyclization. researchgate.net While specific studies on the reaction of this compound with diazonium salts are limited, the general reactivity pattern of the furan ring suggests that it could undergo coupling reactions with diazonium salts, likely at the 5-position.

Role as a Dual Nucleophilic and Electrophilic Reagent

Sulfenic acids are known to exhibit dual nucleophilic and electrophilic character. biorxiv.org The sulfur atom in a sulfenic acid can act as an electrophile, being susceptible to attack by nucleophiles. biorxiv.org Conversely, the oxygen atom can act as a nucleophile. This dual reactivity makes sulfenic acids versatile intermediates in chemical and biological systems.

In the context of this compound, the sulfinic acid moiety (-SO₂H) is a precursor to the sulfenic acid. While the sulfinic acid itself is less prone to acting as a dual reagent in the same manner as a sulfenic acid, its chemistry is related. The furan ring itself is nucleophilic and readily participates in electrophilic substitution reactions. The presence of the sulfinic acid group modulates this nucleophilicity. The sulfur atom in the sulfinic acid group is in a higher oxidation state than in a thiol and is electrophilic, but it is the reactivity of the furan ring that often dominates.

Mechanistic Probes and Kinetic Studies

Detailed mechanistic and kinetic studies on this compound itself are not widely reported. However, studies on related furan derivatives provide insights into the methodologies used to investigate their reaction mechanisms. For instance, kinetic studies on the acid-catalyzed decomposition of 2-hydroxyacetyl furan have been conducted to understand its stability and degradation pathways. acs.orgnih.gov These studies often involve monitoring the reaction progress over time under various conditions (e.g., temperature, acid concentration) and fitting the data to a kinetic model to determine reaction orders and activation energies. acs.orgnih.gov

Similarly, the kinetics of the Friedel-Crafts acylation of furan have been investigated. researchgate.net Such studies help in elucidating the reaction mechanism, for example, by determining whether the reaction follows a Langmuir-Hinshelwood or Eley-Rideal mechanism, and in calculating the apparent activation energy. researchgate.net These approaches could be applied to study the reactions of this compound to gain a deeper understanding of its chemical behavior.

Investigations into Furan Ring Opening Mechanisms in Acidic Environments

The stability of the furan ring is notably sensitive to acidic conditions, which can induce ring-opening reactions. researchgate.net The presence of substituents on the furan ring significantly influences its stability and the mechanism of acid-catalyzed decomposition. For this compound, the electron-withdrawing nature of the sulfinic acid group (-SO₂H) plays a critical role in the molecule's reactivity. vulcanchem.com

Investigations into related compounds, such as furan-2-sulfonic acid, show that under acidic conditions, the primary reaction is the hydrolysis of the sulfonic acid group to produce furan-2-ol and sulfate (B86663) (SO₄²⁻). A similar initial step is anticipated for this compound, where the C-S bond is cleaved. Following the formation of a furanol intermediate, the general mechanism for the acid-catalyzed ring opening of furans proceeds. This mechanism is initiated by the protonation of the furan ring, which is considered the rate-limiting step. researchgate.net

Table 1: Key Intermediates and Products in the Proposed Acid-Catalyzed Decomposition of this compound

Compound/Intermediate Role in Mechanism Proposed Formation Pathway
This compoundStarting Material-
Furan-2-olInitial Hydrolysis ProductAcid-catalyzed hydrolysis of the C-S bond.
Protonated FuranolKey IntermediateProtonation of the furanol ring, leading to ring instability. researchgate.net
Unsaturated Aldehydes/KetonesFinal Ring-Opened ProductsCleavage of the protonated furanol ring structure. researchgate.net

Elementary Step Analysis in Photochemical Reactions Involving Sulfinic Acid Structures

The photochemistry of sulfinic acids and related sulfur-containing organic compounds has been a subject of detailed mechanistic studies, providing insight into their environmental fate and synthetic applications. While direct photochemical studies on this compound are not extensively documented, the elementary steps can be inferred from investigations of analogous compounds, such as cysteine sulfinic acid and various aryl sulfinic acids. beilstein-journals.orgacs.orgresearchgate.net

A predominant photochemical pathway for sulfinic acids involves triplet-sensitized photodegradation. acs.orgresearchgate.net In this process, a triplet sensitizer (B1316253), which is an excited state molecule, acts as a one-electron oxidant.

The key elementary steps are as follows:

One-Electron Oxidation: The process is initiated by the transfer of an electron from the lone pair of the sulfur atom in the sulfinate group to the triplet sensitizer. This oxidation step forms a sulfinyl radical. acs.orgresearchgate.net

C-S Bond Fragmentation: The resulting highly reactive sulfinyl radical readily undergoes fragmentation of the carbon-sulfur bond. This step leads to the extrusion of sulfur dioxide (SO₂) and the formation of a furan radical. acs.org

Hydration and Further Oxidation: The released sulfur dioxide becomes hydrated in aqueous environments to form sulfite (B76179) or bisulfite (S(IV)). acs.orgresearchgate.net In the presence of oxygen and triplet sensitizers, this S(IV) species is further oxidized to sulfate (SO₄²⁻), which is a stable end product. acs.orgresearchgate.net

This mechanistic sequence, particularly the C-S fragmentation to release SO₂, is considered a potentially general pathway for the photodegradation of dissolved organic sulfur compounds and has been observed in sulfa drugs containing heterocyclic rings. acs.orgacs.org

Table 2: Elementary Steps in the Proposed Photochemical Degradation of this compound

Step No. Elementary Step Description Key Intermediates/Products
1One-Electron OxidationA triplet sensitizer oxidizes the sulfinate group. acs.orgresearchgate.netFuran-2-sulfinyl radical
2C-S FragmentationThe sulfinyl radical undergoes cleavage of the C-S bond. acs.orgFuran radical, Sulfur dioxide (SO₂)
3Hydration of SO₂Sulfur dioxide reacts with water. researchgate.netSulfite/Bisulfite (S(IV))
4Oxidation of S(IV)Sulfite/Bisulfite is oxidized in the presence of O₂ and sensitizers. acs.orgresearchgate.netSulfate (SO₄²⁻)

Derivatization Strategies and Analog Synthesis of Furan 2 Sulfinic Acid

Formation of Sulfonamide and Sulfonate Esters

The conversion of furan-2-sulfinic acid and its more stable sulfonic acid analogue into sulfonamides and sulfonate esters represents a key derivatization strategy. These functional groups are significant in medicinal chemistry and materials science.

The primary route to furan-2-sulfonamides involves a two-step process starting from the corresponding furan-2-sulfonic acid. The sulfonic acid is first converted into a more reactive intermediate, furan-2-sulfonyl chloride. This transformation is typically achieved using a chlorinating agent like oxalyl chloride or phosphorus pentachloride, often in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The resulting sulfonyl chloride is a versatile intermediate that readily reacts with primary or secondary amines to furnish the desired sulfonamide. This amination step is often performed under Schotten-Baumann conditions, using an aqueous acetone (B3395972) solution.

For instance, the synthesis of 4-(4-Methoxybenzoyl)furan-2-sulfonamide proceeds from its sulfonic acid precursor. The sulfonic acid is treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in THF. The crude sulfonyl chloride obtained after removing the solvent is then reacted with an amine to yield the final sulfonamide product. researchgate.net This multi-step process, starting from a substituted furan (B31954), allows for the creation of a diverse library of sulfonamide derivatives.

The synthesis of sulfonate esters from sulfinic acids can be accomplished using condensation reagents. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct esterification between a sulfinic acid and an alcohol. researchgate.net However, this reaction can be challenging for this compound due to the compound's inherent instability and propensity to disproportionate into thiosulfonates and the more stable sulfonic acid. researchgate.net

A more common approach involves the oxidation of sulfinate intermediates. For example, aryl sulfinates, which can be generated from boronic acids and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), can be converted to their corresponding sulfonate esters through a copper-catalyzed oxidative process with reagents like pentafluorophenol. researchgate.net

Table 1: Synthesis of Furan-2-Sulfonamide Derivatives

Starting Material Reagents Intermediate Product Reference

Synthesis of Substituted Furan-2(5H)-one Derivatives

The synthesis of furan-2(5H)-ones, also known as butenolides, is a significant area of research due to their presence in many biologically active natural products. mdpi.comnih.govnih.gov However, a direct synthetic pathway starting from this compound to produce these derivatives is not a commonly documented transformation in scientific literature.

Instead, the synthesis of substituted furan-2(5H)-ones typically proceeds through other well-established routes:

Three-component reactions: A highly efficient method involves the one-pot, three-component reaction of an amine, an aldehyde, and an acetylenic ester (like diethyl acetylenedicarboxylate). unipi.itscienceasia.org These reactions are often catalyzed by various acids, including silica (B1680970) sulfuric acid or 5-sulfosalicylic acid, to produce highly functionalized furan-2(5H)-ones in high yields. researchgate.netunipi.itscienceasia.org

From furfural (B47365) derivatives: Furfural can be a starting point for some furanone structures. For example, mucochloric or mucobromic acid (3,4-dihalo-5-hydroxy-2(5H)-furanones), which can be synthesized from furfural, are versatile precursors for a wide range of furanone derivatives through nucleophilic substitution reactions. nih.govnih.govvulcanchem.com

Halolactonization: Other methods include the halolactonization of 2,3-allenoic acids followed by coupling reactions to introduce substituents onto the furanone ring. mdpi.com

While sulfonic acids are used as catalysts in some of these syntheses, the this compound molecule itself does not appear to be a standard precursor for the furanone scaffold. researchgate.netunipi.it

Table 2: Common Synthetic Routes to Substituted Furan-2(5H)-ones

Method Starting Materials Catalyst/Reagents Product Type Reference
Three-Component Reaction Amine, Aldehyde, Diethyl acetylenedicarboxylate Silica Sulfuric Acid 3,4,5-Trisubstituted Furan-2(5H)-one scienceasia.org
Three-Component Reaction Aniline, Arylaldehyde, Dimethyl acetylenedicarboxylate 5-Sulfosalicylic acid Highly functionalized Furan-2(5H)-one unipi.it
Derivatization Mucochloric acid (MCA) or Mucobromic acid (MBA) Various nucleophiles Substituted 3,4-Dihalo-2(5H)-furanones nih.govnih.gov

Functionalization at Other Ring Positions (e.g., 2,5-Disubstitution)

The furan ring can be further functionalized through electrophilic substitution, with the position of the new substituent being directed by the existing groups. The sulfinic acid group (-SO₂H) at the C2 position, much like the sulfonic acid group (-SO₃H), is electron-withdrawing. pharmaguideline.com This deactivates the furan ring toward electrophilic attack compared to unsubstituted furan but directs incoming electrophiles to the C5 position. ijabbr.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation on this compound or its corresponding sulfonic acid would be expected to yield 2,5-disubstituted furan derivatives.

Halogenation: Furans with an electron-withdrawing group at the C2 position typically yield 5-bromo derivatives upon reaction with bromine. ijabbr.com

Nitration: While direct nitration of this compound is not well-documented, it is theorized that reaction with nitric acid and sulfuric acid would yield 5-nitro-furan-2-sulfinic acid.

Sulfonation: The sulfonation of furan itself with a sulfur trioxide-pyridine complex can lead to furan-2-sulfonic acid, and under certain conditions, can result in 2,5-disubstituted products. ijabbr.comrsc.org

Another strategy involves starting with an already substituted furan and introducing the sulfo- group. For example, the sulfonation of 3-aroylthiophenes and furans with sulfuric acid in acetic anhydride (B1165640) has been shown to regioselectively afford the corresponding 2,4-disubstituted heterocycles. researchgate.net This provides a pathway to furan rings substituted at both the C2 and C4 positions.

Table 3: Electrophilic Substitution on the Furan Ring

Furan Derivative Reaction Reagent Expected Product Position Reference
Furan Sulfonation SO₃-Pyridine complex C2 (mono-), C2,C5 (di-) ijabbr.comrsc.org
2-Substituted Furan (electron-withdrawing) Halogenation Bromine C5 ijabbr.com
3-Aroyl Furan Sulfonation H₂SO₄ / Acetic Anhydride C2 researchgate.net
This compound Nitration (theoretical) HNO₃ / H₂SO₄ C5

Regioselective Synthesis of Furan Dicarboxylic Acid Derivatives (e.g., Furan-2,5-dicarboxylic acid)

Furan-2,5-dicarboxylic acid (FDCA) is a highly valuable monomer for the production of bio-based polymers. However, synthetic routes to FDCA starting from this compound are not described in the mainstream chemical literature. The established and scalable methods for producing FDCA rely on different furan precursors.

The most prominent methods include:

Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF): This is the most common route, where HMF, a key platform chemical derived from the dehydration of C6 sugars, is oxidized to FDCA. arkat-usa.org

Carboxylation of 2-Furoic Acid: A more recent and promising route involves the direct carboxylation of 2-furoic acid at the C5 position. rsc.org This reaction is typically performed by heating an alkali salt of furoic acid (like cesium or potassium furoate) with an alkali carbonate under a carbon dioxide atmosphere. rsc.orgwikipedia.org This method is advantageous as 2-furoic acid can be produced from furfural, which is derived from non-edible C5 sugars found in lignocellulosic biomass. wikipedia.org

From Furan-2-carboxylic acid via lithiation: A laboratory-scale method involves the deprotonation of furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to regioselectively yield FDCA. researchgate.netrsc.org

These established syntheses highlight that the conversion of a C-H bond to a C-COOH group (carboxylation) or the oxidation of hydroxymethyl/formyl groups are the preferred strategies for synthesizing FDCA. There is no clear evidence for a pathway involving the conversion of a C-SO₂H group to a C-COOH group on the furan ring.

Computational Chemistry and Spectroscopic Characterization of Furan 2 Sulfinic Acid

Advanced Spectroscopic Characterization

While detailed experimental spectra for furan-2-sulfinic acid are not extensively documented in publicly available literature, its structural features can be predicted and understood through a combination of theoretical studies and comparison with analogous furan (B31954) derivatives. Advanced spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and elucidating the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the furan ring. The sulfinic acid group (–SO₂H) is a strong electron-withdrawing group, which significantly influences the chemical shifts of the adjacent ring protons. This effect, known as deshielding, causes the protons to resonate at a lower field (higher ppm values) compared to unsubstituted furan.

Based on data from related 2-substituted furan compounds, such as 2-furoic acid, the proton at position 5 (H-5) is typically the most deshielded, followed by the proton at position 3 (H-3), and then the proton at position 4 (H-4). chemicalbook.comresearchgate.net The characteristic coupling patterns (doublet of doublets) arising from spin-spin interactions between the neighboring protons would further confirm their positions.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, four signals are anticipated for the carbon atoms of the furan ring, in addition to any solvent peaks. The carbon atom directly attached to the sulfinic acid group (C-2) would be the most deshielded, appearing at the highest chemical shift value due to the strong electron-withdrawing nature of the substituent. The chemical shifts of the other ring carbons (C-3, C-4, and C-5) would also be influenced, providing a complete carbon framework of the molecule. oregonstate.edumdpi.com For comparison, the carbons in 2-furoic acid appear at approximately 147.4 ppm (C-5), 145.4 ppm (C-2), 118.2 ppm (C-3), and 112.5 ppm (C-4) in DMSO-d₆. chemicalbook.com A similar pattern would be expected for this compound.

NucleusPositionExpected Chemical Shift (ppm)Key Influencing Factors
¹HH-3~7.2 - 7.4Deshielded by adjacent electron-withdrawing –SO₂H group
H-4~6.5 - 6.7Least affected proton, shielded relative to H-3 and H-5
H-5~7.6 - 7.9Deshielded by heteroatom (oxygen) and conjugation
¹³CC-2>145Directly attached to electron-withdrawing –SO₂H group
C-3~115 - 120Influenced by adjacent C-2 substituent
C-4~110 - 115Relatively shielded β-carbon
C-5~145 - 150Deshielded by heteroatom (oxygen)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): This technique would be used to determine the molecular weight of this compound. The oxidation of a corresponding thiol to a sulfinic acid results in a mass increase of 32 atomic mass units (amu), corresponding to the addition of two oxygen atoms. nih.gov This characteristic mass shift is a key diagnostic feature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula (C₄H₄O₃S for this compound). This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. researchgate.netchemistryviews.org

HPLC-MS/MS: This hyphenated technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of tandem mass spectrometry (MS/MS). It is particularly useful for analyzing complex mixtures and studying fragmentation pathways. mdpi.com For this compound, MS/MS would involve isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions, further confirming its identity.

TechniqueInformation ObtainedExpected Value/Observation for this compound
MSNominal Molecular Weight[M-H]⁻ at m/z 147 or [M+H]⁺ at m/z 149
HRMSExact Mass / Elemental FormulaConfirmation of C₄H₄O₃S
HPLC-MS/MSStructural FragmentationLoss of SO₂ (64 Da), loss of SO₂H (81 Da)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by absorptions corresponding to the furan ring and the sulfinic acid group. The key vibrational modes for the furan ring include C-H stretching, C=C stretching, and the characteristic ring breathing and C-O-C stretching vibrations. globalresearchonline.netcdnsciencepub.com The sulfinic acid moiety would be identified by a strong S=O stretching band, an S-O stretching band, and a broad O-H stretching band. libretexts.orgrsc.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Furan RingAromatic C-H Stretch3100 - 3150Medium
Furan RingC=C Stretch1500 - 1600Medium-Strong
Furan RingC-O-C Stretch1000 - 1100Strong
Sulfinic AcidO-H Stretch2500 - 3300Broad, Strong
Sulfinic AcidS=O Stretch1050 - 1150Strong
Sulfinic AcidS-O Stretch800 - 950Strong

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, typically involving π-electrons in conjugated systems.

Unsubstituted furan exhibits strong absorption in the UV region due to π → π* electronic transitions. researchgate.net The introduction of a substituent on the furan ring, such as the sulfinic acid group, is expected to modify the absorption spectrum. Electron-withdrawing groups can act as auxochromes and chromophores, often causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. chemicalpapers.com Therefore, this compound is predicted to absorb at a longer wavelength compared to furan itself, reflecting the extension of the conjugated system and the electronic influence of the substituent.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a compound, providing information on its oxidation and reduction potentials. The electrochemical behavior of furan and its derivatives has been a subject of interest. Furan itself undergoes an irreversible oxidation at a relatively high potential (around +1.44 V). ut.ac.ir

The electrochemical characterization of this compound would likely reveal an irreversible oxidation peak corresponding to the oxidation of the furan ring. The presence of the electron-withdrawing sulfinic acid group is expected to increase the oxidation potential, making the furan ring more difficult to oxidize compared to the unsubstituted molecule. mpg.de The precise potential would depend on experimental conditions such as the solvent, electrolyte, and electrode material used. researchgate.netresearchgate.netresearchgate.net Studies on furan-bridged chromophores have shown that the electrochemical stability can be influenced by the molecular structure, with some derivatives exhibiting quasi-reversible processes. researchgate.netd-nb.info

Applications of Furan 2 Sulfinic Acid in Advanced Organic Synthesis

Furan-2-sulfinic Acid as a Synthetic Building Block for Complex Molecules

The furan (B31954) nucleus is a prominent structural motif in numerous bioactive compounds, pharmaceuticals, and agrochemicals. Furan derivatives are considered key platform chemicals derived from biomass, making them crucial for the development of sustainable synthetic pathways. nih.gov this compound leverages this furan scaffold, with the sulfinic acid group acting as a highly functional "handle" for subsequent chemical modifications.

The presence of the sulfinic acid group, a strong electron-withdrawing substituent, significantly influences the reactivity of the furan ring. It deactivates the ring towards electrophilic attack compared to unsubstituted furan, which helps to control reactivity and prevent the polymerization that furan is prone to under acidic conditions. This controlled reactivity allows for more selective transformations. The sulfinic acid group itself can be converted into other functional groups, such as sulfonamides or sulfones, or it can be removed entirely in desulfinative reactions, making this compound a valuable and adaptable building block in the synthesis of complex molecular architectures. researchgate.net

Catalytic Roles and Potential as a Catalyst Support

While this compound itself is not primarily used as a direct catalyst, its oxidized counterpart, furan-2-sulfonic acid, and related derivatives are significant in acid catalysis. Sulfonic acid groups immobilized on solid supports, such as silica (B1680970) or magnetic nanoparticles, create robust, reusable heterogeneous acid catalysts. researchgate.net These solid-supported catalysts are advantageous for promoting reactions involving furan derivatives, offering high surface area and structured porosity that enhance catalytic activity and selectivity.

Given that sulfinic acids are readily oxidized to sulfonic acids, this compound can be considered a precursor to such catalytic materials. The development of heterogeneous catalysts is a cornerstone of green chemistry, and furan-based sulfonic acids supported on materials like polyether sulfone or cobalt ferrite (B1171679) have been successfully employed in the synthesis of various organic compounds, including butenolides and coumarins. researchgate.net These catalysts are often recoverable and can be reused multiple times without significant loss of activity.

Catalyst TypeSupport MaterialApplication ExampleKey Advantage
Sulfonated Mesoporous SilicaMCM-41, SBA-15Acid-catalyzed reactions of furan derivatives. High surface area, enhanced selectivity.
Sulfonic Acid Immobilized on NanoparticlesCobalt Ferrite (CoFe2O4)Synthesis of polyfunctionalized furans. researchgate.netMagnetic, easily recoverable, reusable. researchgate.net
Palladium on Silicon Carbide (Pd/SiC)Silicon Carbide (SiC)Photocatalytic hydrogenation of furan. mdpi.comHigh activity and selectivity under mild conditions. mdpi.com

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov this compound and its derivatives play a crucial role in certain MCRs, particularly as a leaving group.

A notable example is the van Leusen three-component reaction (vL-3CR), which is a versatile method for synthesizing various substituted imidazoles. The mechanism of this reaction involves the formation of a Schiff base, followed by the addition of an isocyanide carbanion. The final step is a ring closure and the elimination of a sulfinic acid, which is a key feature of the reaction pathway. nih.gov This demonstrates the utility of the sulfinate moiety as an excellent leaving group, facilitating the formation of the stable heterocyclic imidazole (B134444) ring. Additionally, other MCRs, such as the furan-thiol-amine (FuTine) reaction, utilize oxidized furan intermediates to combine multiple components, highlighting the broader role of the furan scaffold in these efficient synthetic strategies. researchgate.net

Utilization in Cross-Coupling and Desulfitative Reactions

One of the most significant applications of this compound in modern synthesis is its use as a nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling reactions. rsc.org This method provides a powerful and environmentally friendly way to form carbon-carbon bonds, specifically for creating aryl-substituted furans.

In these reactions, the sodium or potassium salt of this compound couples with aryl bromides in aqueous media, catalyzed by a palladium complex. The reaction proceeds with the extrusion of sulfur dioxide (SO₂), leading to the formation of the desired biaryl product in good yields. rsc.orgacs.org This desulfinative approach offers several advantages over traditional cross-coupling methods that use organoboron or organotin reagents, as sulfinate salts are often stable, easy to prepare, and the reactions can sometimes be performed without the need for additional bases or co-catalysts. rsc.orgacs.org This methodology has been successfully applied to a range of heteroaromatic sulfinates, including those of furan and thiophene, demonstrating its broad utility in organic synthesis. rsc.org

Reaction TypeFuran ReagentCoupling PartnerCatalystKey Features
Palladium-Catalyzed Desulfinative CouplingFuran sulfinates rsc.orgAryl bromides rsc.orgPalladium complexes rsc.orgacs.orgEnvironmentally benign (aqueous media), no base required, chemoselective. rsc.org
Copper-Catalyzed Cross-CouplingSodium sulfinate saltsOrganoboronic acids researchgate.netCopper(II) acetate (B1210297) researchgate.netForms aryl sulfones, tolerates various functional groups. researchgate.net
Transition-Metal-Free Desulfinative CouplingHeteroaryl sulfinatesGrignard reagents NoneProceeds without a transition metal catalyst.

Precursor in the Achmatowicz Reaction for Dihydropyran Synthesis

The Achmatowicz reaction, also known as the Achmatowicz rearrangement, is a cornerstone of carbohydrate chemistry and natural product synthesis. It is an oxidative ring expansion that converts a furan into a dihydropyran, which is a valuable intermediate for the synthesis of monosaccharides and other bioactive molecules. wikipedia.orgnih.gov

The standard substrate for the Achmatowicz reaction is a furfuryl alcohol (a furan with a hydroxymethyl group at the 2-position). nih.govthieme-connect.com The reaction is typically initiated by reacting the furfuryl alcohol with an oxidizing agent like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgthieme-connect.com This process leads to an oxidative rearrangement and cyclization to form the dihydropyranone product. nih.gov

This compound lacks the requisite furfuryl alcohol moiety at the 2-position. Consequently, it is not a direct or common precursor for the Achmatowicz reaction. The conversion of a sulfinic acid group to the necessary hydroxymethyl group would require multiple synthetic steps and is not a standard approach for preparing substrates for this specific transformation.

Development of Bio-based Polymers and Materials from Furan Derivatives (e.g., FDCA)

The development of bio-based polymers is a critical step towards a sustainable future, reducing reliance on petrochemical feedstocks. A key monomer in this field is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. nih.govmdpi.comnih.gov The U.S. Department of Energy has identified FDCA as one of the top value-added chemicals derivable from biomass. mdpi.com

The primary industrial routes for FDCA synthesis involve the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is itself derived from the dehydration of C6 sugars like fructose (B13574) and glucose. nih.govmdpi.com Another established pathway is the disproportionation and carboxylation of 2-furoic acid salts, a process known as the Henkel reaction. google.comresearchgate.net While this compound is a furan derivative, its role as a direct precursor for the large-scale synthesis of FDCA is not well-established in the scientific literature. The established and economically viable pathways currently focus on the conversion of more readily available bio-based feedstocks like HMF and furfural (B47365). mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Furan-2-sulfinic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound synthesis typically involves sulfination of furan derivatives or oxidation of thiol precursors. To optimize yield and purity:
  • Use controlled stoichiometric ratios of sulfinating agents (e.g., SO₂ derivatives) and monitor reaction kinetics via HPLC or GC-MS .
  • Adjust solvent polarity (e.g., DMSO vs. THF) to stabilize intermediates and minimize side reactions.
  • Characterize products using 1H^1H-NMR and FT-IR to confirm sulfinic acid functional groups .
  • Report detailed experimental protocols, including temperature gradients and purification steps, to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR (δ 7.5–8.0 ppm for furan protons) and 13C^{13}C-NMR (carboxylic/sulfinic carbon signals at 160–180 ppm) are critical. FT-IR confirms S=O stretches (~1050–1150 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) resolves sulfinic acid from oxidized byproducts. Pair with ESI-MS for molecular weight confirmation .
  • Validate methods using reference standards from authoritative databases like NIST Chemistry WebBook .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer :
  • Conduct accelerated stability studies under varying pH (4–9), temperature (4°C to 40°C), and humidity (40–80% RH). Monitor degradation via UV-Vis spectroscopy for absorbance shifts .
  • Store lyophilized samples in inert atmospheres (argon) at -20°C to prevent oxidation. Use amber vials to limit photodegradation .
  • Report stability data in supplementary materials, including degradation kinetics and Arrhenius plots .

Advanced Research Questions

Q. What computational approaches are used to predict this compound’s reactivity and electronic properties?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model sulfinic acid’s HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental redox potentials .
  • Simulate reaction pathways for sulfinic acid derivatives using Gaussian or ORCA software. Validate with kinetic isotope effects (KIEs) or isotopic labeling .
  • Cross-reference computational results with experimental data (e.g., X-ray crystallography) to resolve discrepancies .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

  • Methodological Answer :
  • Systematic Replication : Reproduce studies under identical conditions (pH, solvent, catalyst loading) and validate via third-party labs .
  • Data Interrogation : Use multivariate analysis (PCA or PLS) to identify confounding variables (e.g., trace metal impurities) affecting catalytic efficiency .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like Glpbio ) and apply funnel plots to detect publication bias .

Q. What strategies mitigate interference from furan byproducts during quantitative analysis of this compound?

  • Methodological Answer :
  • Employ selective derivatization (e.g., methyl ester formation) to enhance chromatographic separation from furan-2-carboxylic acid or furfural .
  • Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to distinguish isobaric compounds.
  • Validate methods using spike-recovery experiments in complex matrices (e.g., biological fluids) .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., reaction yields, spectroscopic peaks) in the main text. Reserve raw datasets (e.g., NMR spectra) for supplementary materials .
  • Figures : Label chromatograms with retention times and annotate spectral regions of interest. Use error bars for stability study results .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental details, ensuring all compounds are traceable to peer-reviewed syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.